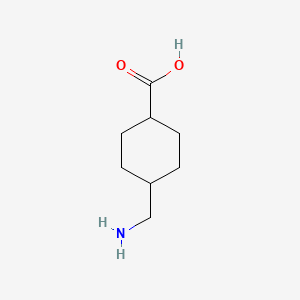

![molecular formula C11H15NO2 B009888 Methyl 3-[4-(aminomethyl)phenyl]propionate CAS No. 100511-78-2](/img/structure/B9888.png)

Methyl 3-[4-(aminomethyl)phenyl]propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[4-(aminomethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZWLJLXFNYXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328696 | |

| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100511-78-2 | |

| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Methyl 3-[4-(aminomethyl)phenyl]propionate?

An In-Depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propionate

Introduction

This compound is a substituted aromatic compound belonging to the class of phenylpropanoates. Its structure, featuring a reactive primary amine and an ester functional group, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical characterization methods, potential biological activities, and safety protocols. This document is intended for researchers and professionals in drug development and chemical synthesis, offering expert insights into the practical application and scientific context of this molecule.

Physicochemical Properties and Molecular Structure

A foundational understanding of a compound begins with its fundamental physicochemical properties. These characteristics govern its reactivity, solubility, and handling requirements.

Chemical Identifiers

-

Chemical Name : this compound

-

Synonyms : 3-(4-Aminomethylphenyl)propionic acid methyl ester, Methyl 3-(4-aminomethylphenyl)propanoate[1]

-

CAS Number : 100511-78-2[1]

-

Molecular Formula : C₁₁H₁₅NO₂[1]

-

Molecular Weight : 193.24 g/mol [1]

The hydrochloride salt form is also commercially available:

-

Chemical Name : this compound hydrochloride[2]

-

CAS Number : 103565-40-8[2]

-

Molecular Formula : C₁₁H₁₆ClNO₂

-

Formula Weight : 229.71 g/mol [2]

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 193.24 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Appearance | Not Available (NA) | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

| Shipping Conditions | Ambient | [1] |

Molecular Structure

The structure consists of a central benzene ring substituted at positions 1 and 4. A methyl propionate group is attached at position 1, and an aminomethyl group is at position 4.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

The proposed pathway involves two key transformations:

-

Chloromethylation : Introduction of a chloromethyl group (-CH₂Cl) onto the aromatic ring.

-

Amination : Conversion of the chloromethyl group to the desired aminomethyl group (-CH₂NH₂).

This strategy is selected for its reliability and the use of well-understood reactions, ensuring a high probability of success.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on standard procedures for similar chemical transformations[3].

Step 1: Synthesis of Methyl 3-[4-(chloromethyl)phenyl]propionate (Intermediate)

-

Reaction Setup : To a cooled (0-5 °C) reaction vessel equipped with a mechanical stirrer and a gas inlet, add Methyl 3-phenylpropionate (1 equivalent).

-

Reagent Addition : Slowly add a mixture of formaldehyde (paraformaldehyde, 1.2 equivalents) and concentrated hydrochloric acid. Hydrogen chloride gas may be bubbled through the mixture to facilitate the reaction.

-

Reaction Conditions : Stir the mixture vigorously at a controlled temperature, typically between 20-50 °C, for 10-30 hours[3]. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Upon completion, pour the reaction mixture into ice-water. The product will separate as an organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the chloromethylated intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup : In a pressure-rated vessel, dissolve the intermediate, Methyl 3-[4-(chloromethyl)phenyl]propionate (1 equivalent), in a suitable solvent like methanol or tetrahydrofuran (THF).

-

Reagent Addition : Cool the solution and add a significant excess of ammonia (either as a concentrated aqueous solution or by bubbling ammonia gas). Alternatively, a protected amine source like hexamethylenetetramine (Sommelet reaction) or sodium azide followed by reduction can be used to avoid over-alkylation.

-

Reaction Conditions : Seal the vessel and heat to a moderate temperature (e.g., 50-80 °C). Stir for several hours until the starting material is consumed (monitor by TLC/GC).

-

Work-up : Cool the reaction mixture and vent any excess pressure. Remove the solvent under reduced pressure. Dissolve the residue in dilute acid (e.g., 1M HCl) and wash with an organic solvent to remove any unreacted starting material.

-

Isolation : Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine. Extract the product into an organic solvent. Dry the combined organic extracts and evaporate the solvent to yield the final product. Further purification can be achieved via column chromatography if necessary.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques and their expected results would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. Predictions are based on analogous structures like methyl propionate and other substituted phenyl derivatives[4][5].

-

¹H NMR (Proton NMR) :

-

Aromatic Protons : Two doublets would be expected in the aromatic region (~7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.

-

Methylene Protons (CH₂-N) : A singlet at ~3.8-4.0 ppm, integrating to 2H.

-

Ester Methyl Protons (O-CH₃) : A sharp singlet at ~3.6 ppm, integrating to 3H[4][5].

-

Propionate Methylene Protons (Ar-CH₂ and CH₂-COO) : Two triplets would be observed, likely around ~2.9 ppm and ~2.6 ppm, each integrating to 2H.

-

Amine Protons (NH₂) : A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between 1.5-3.0 ppm. It would integrate to 2H.

-

-

¹³C NMR (Carbon NMR) :

-

Ester Carbonyl : A peak around ~173 ppm.

-

Aromatic Carbons : Four signals expected in the ~128-145 ppm range. The two carbons attached to the substituents (C-CH₂ and C-CH₂) would be distinct from the four protonated carbons.

-

Ester Methyl Carbon : A signal around ~51 ppm.

-

Methylene Carbons : Three signals for the three distinct methylene groups (-CH₂-N, Ar-CH₂-, and -CH₂-COO) would appear in the range of ~30-45 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch : A broad absorption band around 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch (Aromatic & Aliphatic) : Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=O Stretch (Ester) : A strong, sharp absorption peak around 1730-1740 cm⁻¹.

-

C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion Peak (M⁺) : For C₁₁H₁₅NO₂, the expected molecular ion peak in an Electron Ionization (EI) mass spectrum would be at an m/z of 193.24. High-resolution mass spectrometry (HRMS) would confirm the exact mass.

Biological Activity and Potential Applications

While no specific biological activities have been documented for this compound itself, analysis of structurally related compounds provides valuable insights into its potential applications.

Inferred Activity from Structural Analogs

A closely related compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , is a known root exudate that acts as a nitrification inhibitor.[6] Research has shown that MHPP modulates the root system architecture in plants by inhibiting primary root elongation and promoting lateral root formation. This effect is mediated by an interference with auxin signaling pathways, specifically involving nitric oxide (NO) and reactive oxygen species (ROS)[6].

Given the structural similarity, it is plausible that this compound could be investigated for similar or related activities in agricultural science, potentially as a plant growth regulator or nitrification inhibitor.

Furthermore, derivatives of 3-phenylpropionic acid have been explored as potential polypharmacological agents, showing promise in areas like antimicrobial, anti-allergic, and antitumor research[7]. The core phenylpropionate scaffold is a privileged structure in medicinal chemistry.

Potential Mechanism of Action (Hypothesized)

Based on the known mechanism of MHPP, we can hypothesize a potential pathway for investigation. The compound might influence plant root development by modulating the cellular balance of signaling molecules.

Caption: Hypothesized signaling pathway based on related compounds.

This suggests that the primary area for investigating the bioactivity of this compound would be in agrochemicals and plant biology. Its potential as a scaffold for developing new therapeutic agents should also not be overlooked.

Safety and Handling

Comprehensive safety data for the title compound is limited. Therefore, safety precautions should be based on data from its hydrochloride salt and structurally similar compounds.

Hazard Identification

The hydrochloride salt is classified with the following GHS hazard statements:

A related compound, methyl 3-(4-aminophenyl)propanoate, is also listed as harmful if swallowed (H302)[9]. It is prudent to handle this compound with the assumption that it carries similar risks.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][11]

-

Ventilation : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]

-

Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[11]

-

Storage : Store in a cool, dry place in a tightly sealed container. The recommended storage temperature is between 2-8°C[1].

-

Spills : In case of a spill, absorb with an inert material and dispose of it according to local regulations.

References

-

PubChem. (n.d.). Methyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Liu, S., et al. (2021). The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. International Journal of Molecular Sciences. Retrieved from [Link]

- Google Patents. (2017). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.

-

ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Experimental and theoretical studies on compositions, structures, and IR and NMR spectra of functionalized protic ionic liquids. RSC Publishing. Retrieved from [Link]

- Google Patents. (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.

-

ILO and WHO. (2021). ICSC 1029 - METHYL PROPIONATE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Retrieved from [Link]

-

MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound hydrochloride, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 3. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]

- 4. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Methyl propionate(554-12-1) 1H NMR [m.chemicalbook.com]

- 6. The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biosynth.com [biosynth.com]

- 9. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Methyl 3-[4-(aminomethyl)phenyl]propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-[4-(aminomethyl)phenyl]propionate is a substituted phenylpropionate derivative with a unique structural motif that combines a methyl ester, a flexible propionate linker, and a reactive primary aminomethyl group attached to a phenyl ring. This combination of features makes it an intriguing building block for medicinal chemistry and drug discovery. Its structural similarity to neurotransmitters and other bioactive molecules suggests potential applications in the development of novel therapeutics. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed hypothetical synthesis protocol, an analysis of its chemical reactivity, and a discussion of its potential applications in drug development, supported by references to related compounds and chemical principles.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 100511-78-2 for the free base. The hydrochloride salt is also commercially available under CAS number 103565-40-8 .

Molecular Structure

The structure of this compound is characterized by a central benzene ring substituted at positions 1 and 4. A methyl propionate group is attached at one position, and an aminomethyl group is at the other.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 100511-78-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Not available (likely an oil or low-melting solid) | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is expected to have higher water solubility. | Predicted |

| Storage | Recommended storage at 2-8°C in a refrigerator. | [1] |

The hydrochloride salt (CAS: 103565-40-8) has a formula weight of 229.71 g/mol .

Synthesis and Purification

Proposed Synthetic Pathway

Diagram 2: Proposed Synthesis of this compound

A proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of Methyl 3-phenylpropionate

-

To a stirred solution of methyl 3-phenylpropionate in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield methyl 3-(4-nitrophenyl)propionate.

Step 2: Reduction of the Nitro Group

-

Methyl 3-(4-nitrophenyl)propionate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give methyl 3-(4-aminophenyl)propionate.

Step 3: Boc Protection of the Amino Group

-

Methyl 3-(4-aminophenyl)propionate is dissolved in a solvent like dichloromethane or tetrahydrofuran.

-

A base such as triethylamine or diisopropylethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

-

The reaction is stirred at room temperature overnight.

-

The solvent is removed, and the residue is purified by column chromatography to afford the Boc-protected amine.

Step 4: Reduction of the Ester to the Alcohol

-

The Boc-protected ester is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

The solution is cooled to 0°C, and a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) is added portion-wise.

-

The reaction is stirred at 0°C and then allowed to warm to room temperature.

-

The reaction is carefully quenched with water and a sodium hydroxide solution, and the resulting solid is filtered off. The filtrate is dried and concentrated to yield the Boc-protected amino alcohol.

Step 5: Conversion of the Alcohol to a Mesylate

-

The Boc-protected amino alcohol is dissolved in anhydrous dichloromethane and cooled to 0°C.

-

Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

The reaction is stirred at 0°C for a few hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the Boc-protected amino mesylate.

Step 6: Azide Substitution

-

The Boc-protected amino mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

Sodium azide (NaN₃) is added, and the mixture is heated to 60-80°C and stirred overnight.

-

The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the Boc-protected amino azide.

Step 7: Reduction of the Azide to the Amine

-

The Boc-protected amino azide is dissolved in a suitable solvent like methanol or ethyl acetate.

-

A catalyst such as palladium on carbon is added, and the mixture is hydrogenated.

-

Alternatively, a Staudinger reaction can be performed using triphenylphosphine (PPh₃) followed by hydrolysis.

-

After completion, the catalyst is filtered off (if used), and the solvent is removed to give the Boc-protected aminomethyl compound.

Step 8: Boc Deprotection and Esterification

-

The Boc-protected aminomethyl compound is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane or methanolic HCl.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is dissolved in methanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is refluxed to facilitate Fischer esterification.[2][3]

-

After completion, the reaction is cooled, neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the final product, this compound, is purified by column chromatography.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three main functional groups: the primary amine, the methyl ester, and the aromatic ring.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is nucleophilic and basic. It will readily undergo reactions typical of primary amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Salt Formation: Reaction with acids to form ammonium salts, which can improve water solubility.

Reactivity of the Methyl Ester

The methyl ester is susceptible to nucleophilic acyl substitution. Key reactions include:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will exchange the methyl group for the new alkyl group.

-

Amidation: Reaction with amines, particularly at elevated temperatures, can convert the ester to an amide.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Aromatic Ring

The phenyl ring can undergo electrophilic aromatic substitution. The aminomethyl group is an activating, ortho-, para-directing group, while the propionate side chain is weakly deactivating and also ortho-, para-directing. The substitution pattern will be influenced by the reaction conditions.

Stability and Storage

This compound should be stored in a cool, dry place, preferably in a refrigerator at 2-8°C.[1] It should be kept away from strong oxidizing agents and strong acids. Over time, the primary amine may be susceptible to air oxidation.

Predicted Spectral Properties

While experimental spectra are not publicly available, the spectral properties of this compound can be predicted based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.

-

A singlet for the benzylic protons of the aminomethyl group (-CH₂NH₂) around 3.8-4.0 ppm.

-

A broad singlet for the amine protons (-NH₂) which can vary in chemical shift and may exchange with D₂O.

-

Two triplets for the methylene protons of the propionate chain (-CH₂CH₂CO₂Me) between 2.5 and 3.0 ppm.

-

A pair of doublets in the aromatic region (around 7.0-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show distinct signals for each of the unique carbon atoms:

-

A signal for the methyl ester carbon (-OC H₃) around 51-52 ppm.[4]

-

Signals for the methylene carbons of the propionate chain (-C H₂C H₂CO₂Me) in the range of 30-40 ppm.

-

A signal for the benzylic carbon (-C H₂NH₂) around 45 ppm.

-

Aromatic carbon signals between 125 and 145 ppm.

-

A signal for the ester carbonyl carbon (-C =O) in the region of 170-175 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for its functional groups:

-

N-H Stretch: A medium intensity, sharp doublet around 3300-3500 cm⁻¹ for the primary amine.[5]

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl group.[5]

-

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: A strong band around 800-850 cm⁻¹ indicative of 1,4-disubstitution.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 193. Key fragmentation patterns would likely include:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 162.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 134.

-

Alpha-cleavage of the aminomethyl group, leading to the loss of the amino group and the formation of a stable benzylic cation. A prominent peak at m/z = 104 or 91 (tropylium ion) is expected from fragmentation of the benzylamine moiety.[6][7]

Applications in Drug Development

The structural features of this compound make it a valuable scaffold in drug discovery. Phenylpropionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8] The presence of the aminomethyl group introduces a key pharmacophoric element.

GABA Analog and Neuromodulatory Potential

The molecule bears a structural resemblance to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Specifically, it can be considered a bioisostere of gabapentin, a widely used drug for the treatment of epilepsy and neuropathic pain.[9][10] Gabapentin's mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. The aminomethylphenylpropionate scaffold could be explored for similar interactions and potential development of novel CNS-acting agents.

Scaffold for Combinatorial Chemistry

The primary amine serves as a versatile handle for the synthesis of compound libraries. Through reactions like acylation and reductive amination, a diverse range of substituents can be introduced, allowing for the systematic exploration of structure-activity relationships (SAR). This makes this compound an excellent starting material for lead optimization in various therapeutic areas.

Potential as an Intermediate in the Synthesis of Bioactive Molecules

This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the aminomethyl group can be incorporated into heterocyclic ring systems, which are prevalent in many drug classes. The propionate moiety can be modified to alter pharmacokinetic properties such as solubility and metabolic stability.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the reactivity of its functional groups, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

In case of contact: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical entity with significant potential for application in drug discovery and development. While detailed experimental data on its physicochemical properties are currently limited, its structural characteristics suggest a rich chemical reactivity that can be exploited for the synthesis of novel compounds. Its resemblance to known neuroactive agents like gabapentin highlights a promising avenue for the development of new therapeutics targeting the central nervous system. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]

-

Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. (2024). PubMed. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

The 1H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. [Link]

-

Benzylamine. (2016). MassBank. [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2004). PubMed. [Link]

-

Carboxylate Bioisosteres of Gabapentin. (2005). ResearchGate. [Link]

-

This compound. (n.d.). Pharmaffiliates. [Link]

-

Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022). YouTube. [Link]

-

Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). ResearchGate. [Link]

-

Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

-

Introductory note on the 13C NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). MDPI. [Link]

-

Oxadiazolone bioisosteres of pregabalin and gabapentin. (2008). ResearchGate. [Link]

-

Characteristics of ¹³C NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

-

Writing Esterification Equations. (2019). YouTube. [Link]

-

Fragmentation of the [M + 73]⁺ ion from the methyl esters of.... (n.d.). ResearchGate. [Link]

- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (2015).

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2022). PubMed Central. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2022). MDPI. [Link]

-

The standard 13C NMR spectrum of phenyl propanoate is shown here.... (n.d.). Pearson+. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

Gabapentin. (n.d.). Wikipedia. [Link]

-

¹H NMR spectra of compound 1 (1 equiv.) and methyl propiolate.... (n.d.). ResearchGate. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Synthesis and antiamoebic activity of new 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives and their Pd(II) complexes. (2008). PubMed. [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). (n.d.). Human Metabolome Database. [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010). Journal of the American Society for Mass Spectrometry. [Link]

-

NEURONTIN (gabapentin). (n.d.). U.S. Food and Drug Administration. [Link]

- Synthesis and use of phenylpropionic acid derivatives. (2017).

-

Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. (2014). PubMed Central. [Link]

-

Gabapentin. (n.d.). PubChem. [Link]

-

Table of IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2004). ResearchGate. [Link]

-

GCMS Section 6.14. (n.d.). Whitman College. [Link]

-

alpha-Methylhydrocinnamic acid. (n.d.). PubChem. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gabapentin - Wikipedia [en.wikipedia.org]

- 10. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of Methyl 3-[4-(aminomethyl)phenyl]propionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for methyl 3-[4-(aminomethyl)phenyl]propionate, a compound of interest in medicinal chemistry and drug development. The synthesis is presented with a rationale for the chosen reactions and methodologies, ensuring scientific integrity and practical applicability for researchers in the field.

Chemical Structure and Properties

This compound is a substituted aromatic compound featuring a methyl propionate group and an aminomethyl group attached to a benzene ring at the para position.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl 3-(4-aminomethylphenyl)propanoate, 3-(4-Aminomethylphenyl)propionic acid methyl ester | [1] |

| CAS Number | 100511-78-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | |

| Storage | 2-8°C Refrigerator | [1] |

The hydrochloride salt of this compound is also commercially available.[2]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of this compound suggests a synthetic route starting from a readily available substituted toluene derivative. The key transformations involve the formation of the propionate side chain and the introduction of the aminomethyl group. A plausible forward synthesis is outlined below:

Caption: Proposed five-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-Methylphenyl)propanoic Acid

The synthesis begins with the homologation of 4-methylphenylacetonitrile. This can be achieved through various methods, including hydrolysis to the corresponding acetic acid followed by chain elongation (e.g., Arndt-Eistert homologation). A more direct approach, though not explicitly found for this specific substrate in the initial search, could involve a malonic ester synthesis variant. For the purpose of this guide, we will assume the availability of 3-(4-methylphenyl)propanoic acid as a starting material, which is commercially available.

Step 2: Esterification to Methyl 3-(4-methylphenyl)propanoate

The carboxylic acid is converted to its methyl ester via Fischer-Speier esterification. This acid-catalyzed reaction is a classic and efficient method for ester formation.[3][4]

Protocol:

-

To a solution of 3-(4-methylphenyl)propanoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-(4-methylphenyl)propanoate.

Causality: The use of excess methanol drives the equilibrium towards the product side, and the strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.

Step 3: Benzylic Bromination to Methyl 3-[4-(bromomethyl)phenyl]propanoate

The methyl group on the aromatic ring is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photochemical or thermal conditions. This is a standard Wohl-Ziegler bromination.

Protocol:

-

Dissolve methyl 3-(4-methylphenyl)propanoate (1 equivalent) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) to initiate the radical chain reaction.

-

Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats on the surface of the solvent.

-

Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Causality: The radical initiator generates bromine radicals from NBS, which then abstract a benzylic hydrogen from the methyl group, leading to a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to form the desired product.

Step 4: Cyanation to Methyl 3-[4-(cyanomethyl)phenyl]propanoate

The benzylic bromide is converted to the corresponding nitrile by nucleophilic substitution with a cyanide salt.

Protocol:

-

Dissolve methyl 3-[4-(bromomethyl)phenyl]propanoate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add sodium cyanide or potassium cyanide (1.2 equivalents). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography.

Causality: The cyanide ion is a good nucleophile that displaces the bromide ion in an SN2 reaction. A polar aprotic solvent is used to solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Step 5: Reduction of the Nitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents. Two common and effective methods are catalytic hydrogenation and reduction with lithium aluminum hydride (LAH).

Method A: Catalytic Hydrogenation

This method is often preferred for its milder reaction conditions and easier work-up.[5]

Protocol:

-

Dissolve methyl 3-[4-(cyanomethyl)phenyl]propanoate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, for example, 5-10% Palladium on carbon (Pd/C) or Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired product.

Causality: The nitrile is adsorbed onto the surface of the metal catalyst, and the triple bond is sequentially reduced by the addition of hydrogen atoms.

Method B: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of reducing both the nitrile and the ester functional groups.[6][7] To achieve selective reduction of the nitrile, careful control of the reaction conditions is necessary. However, given the high reactivity of LAH, it is more likely to reduce both functional groups. A more chemoselective reducing agent or protection of the ester group would be ideal. For the purpose of this guide, we will outline the general procedure for nitrile reduction with LAH, acknowledging the potential for over-reduction.

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 3-[4-(cyanomethyl)phenyl]propanoate (1 equivalent) in the same anhydrous solvent to the LAH suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture and wash the precipitate thoroughly with the reaction solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate in vacuo to yield the product.

Causality: The hydride from LAH acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Subsequent hydride additions and work-up lead to the formation of the primary amine.

Structural Characterization

The structure of this compound can be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR:

-

Aromatic protons (AA'BB' system): Two doublets in the region of δ 7.0-7.3 ppm.

-

Methyl ester protons: A singlet at approximately δ 3.6-3.7 ppm.

-

Benzylic protons of the aminomethyl group: A singlet at around δ 3.8-4.0 ppm.

-

Propionate methylene protons: Two triplets in the range of δ 2.6-3.0 ppm.

-

Amine protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Carbonyl carbon of the ester: δ 170-175 ppm.

-

Aromatic carbons: Several signals in the region of δ 125-145 ppm.

-

Methyl ester carbon: δ ~52 ppm.

-

Benzylic carbon of the aminomethyl group: δ ~45 ppm.

-

Propionate methylene carbons: δ ~30-36 ppm.

-

-

IR Spectroscopy:

-

Mass Spectrometry (EI):

-

Molecular ion peak (M⁺) at m/z = 193.

-

Characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the cleavage of the propionate side chain.

-

Conclusion

This guide has detailed a plausible and robust synthetic route for the preparation of this compound. The proposed pathway utilizes well-established and reliable chemical transformations, providing a solid foundation for researchers to produce this compound in a laboratory setting. The provided rationale for each step and the expected analytical data will aid in the successful synthesis and characterization of this valuable molecule for further applications in drug discovery and development.

References

-

Pharmaffiliates. This compound. Retrieved from [Link]

-

Wikipedia. Nitrile reduction. Retrieved from [Link]

-

Master Organic Chemistry. Fischer Esterification. Retrieved from [Link]

-

Real Chemistry. Predicting the product of an esterification reaction. Retrieved from [Link]

-

Leah4sci. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

-

AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. H51031.03 [thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. adichemistry.com [adichemistry.com]

- 8. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of Rufinamide and Its Key Synthetic Intermediates

A Note on Chemical Identification: The initial query for CAS 100511-78-2 identifies Methyl 3-[4-(aminomethyl)phenyl]propionate. However, the detailed requirements for a technical guide suitable for drug development professionals strongly suggest a focus on a pharmaceutical compound. Based on the provided context and the nature of the requested in-depth analysis, this guide will focus on the well-documented antiepileptic drug, Rufinamide (CAS 106308-44-5) , and its pivotal synthetic precursors. It is presumed that the initially provided CAS number was a clerical error.

Introduction: The Significance of Rufinamide in Antiepileptic Therapy

Rufinamide, a triazole derivative, is a significant therapeutic agent in the management of seizures, particularly those associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[1][2] Its unique molecular structure, distinct from many other antiepileptic drugs, underpins its mechanism of action and highlights the importance of its physicochemical properties in formulation and bioavailability.[3] This guide provides a comprehensive overview of the physical properties of Rufinamide and its key synthetic intermediates, offering valuable insights for researchers, medicinal chemists, and formulation scientists in the field of drug development.

Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of an active pharmaceutical ingredient (API) and its precursors is fundamental to drug development. These properties influence everything from reaction kinetics during synthesis to the dissolution rate and absorption of the final drug product.

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

Rufinamide presents as a white, crystalline, odorless, and slightly bitter-tasting neutral powder.[3] Its stability is noteworthy, showing high resistance to acidic and thermal degradation.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂N₄O | [2] |

| Molecular Weight | 238.19 g/mol | [2] |

| Melting Point | 230-240 °C | [4] |

| Solubility | Practically insoluble in water (approx. 27-31 mg/L at 25°C and 40-70 mg/L at 37°C).[3] Partially soluble in methanol and slightly soluble in ethanol.[4] Soluble in DMSO (100mM).[1] | |

| LogP | 0.835 | [2] |

| Appearance | White, crystalline, odorless powder | [3] |

Key Synthetic Intermediates

The synthesis of Rufinamide commonly proceeds through several key intermediates. Understanding their properties is crucial for optimizing the manufacturing process.

| Intermediate | Molecular Formula | Molecular Weight | Appearance |

| 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | C₁₀H₇F₂N₃O₂ | 239.18 g/mol | White to off-white solid |

| Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | C₁₂H₁₁F₂N₃O₂ | 267.24 g/mol | Colorless block-like crystals |

Elucidating the Solid-State Structure: The Role of X-ray Crystallography

The spatial arrangement of atoms within a crystal lattice, known as the crystal structure, profoundly impacts the physical properties of a compound, including its stability, solubility, and dissolution rate. Single-crystal X-ray diffraction is the definitive technique for determining this three-dimensional structure.

Crystal Structure of Rufinamide

A detailed study involving the crystallization of Rufinamide from dimethylformamide (R-DMF) revealed its crystal structure.[5]

-

Crystal System: Triclinic

-

Space Group: P-1

The analysis showed that the asymmetric unit cell contains two molecules of Rufinamide. These molecules are held together by intermolecular hydrogen bonds, specifically N-H···O interactions, forming a catemeric chain.[5] This structural information is vital for understanding potential polymorphism and for selecting appropriate excipients during formulation, as incompatibilities were noted with several common excipients, including polyethylene glycol (PEG) 8000, sodium lauryl sulphate (SLS), lactose monohydrate, starch, and hydroxypropyl methylcellulose (HPMC) E15.[5]

Crystal Structure of a Key Precursor: Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

The crystal structure of this key intermediate in Rufinamide synthesis has also been elucidated.

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

In the crystalline state, the molecules of this intermediate are linked into chains by weak C-H···O and C-H···N hydrogen bonds. A notable feature is the dihedral angle of 73.74 (9)° between the triazole and phenyl rings, indicating they are not coplanar.

Experimental Methodologies: A Closer Look

Reproducibility and validation are cornerstones of scientific integrity. The following sections detail the protocols for the synthesis and crystallographic analysis of Rufinamide and its intermediates.

Synthesis of Rufinamide: A Step-by-Step Protocol

The synthesis of Rufinamide can be achieved through a multi-step process. A common route involves the following key transformations:

Caption: Synthetic pathway for Rufinamide.

Protocol for the final amidation step: [6]

-

A mixture of the carboxylate ester intermediate (e.g., methyl or ethyl ester) and a 20% aqueous ammonia solution is prepared in a round-bottom flask.[6]

-

The reaction mixture is stirred at a temperature of 70-75 °C for 5 to 6 hours.[6]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled to room temperature.[6]

-

The resulting solid product (Rufinamide) is collected by filtration, washed with water, and dried under vacuum at 60-65 °C.[6]

The choice of a one-pot synthesis approach, where intermediates are not isolated, can improve yield and reduce waste and processing time compared to multi-step procedures with isolation at each stage.[7]

X-ray Crystallography Workflow

The determination of a crystal structure by X-ray diffraction follows a meticulous workflow.

Caption: General workflow for X-ray crystallography.

Experimental Details for Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate:

-

Crystal Growth: Crystals suitable for X-ray diffraction were obtained by recrystallization from a petroleum ether-methanol mixture (15:2).

-

Data Collection: An Enraf–Nonius CAD-4 diffractometer was used with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.

-

Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined on F² using SHELXL97.

The selection of a suitable solvent system for crystallization is a critical experimental choice, as it directly influences the quality of the resulting crystals, which is paramount for obtaining high-resolution diffraction data.

Conclusion

The physicochemical properties of Rufinamide and its synthetic intermediates are integral to its successful development and application as an antiepileptic drug. This guide has provided a detailed overview of these properties, with a focus on the solid-state characterization through X-ray crystallography. The presented experimental protocols offer a foundation for reproducible research and development in this area. For scientists and professionals in the pharmaceutical industry, a deep understanding of these fundamental characteristics is essential for the rational design of effective and stable drug products.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 129228, Rufinamide. Retrieved from [Link]

- Cerejeira, J., & Soares, M. J. (2019). Bioavailability File: Rufinamide. FABAD Journal of Pharmaceutical Sciences, 44(3), 231-242.

-

U.S. Food and Drug Administration. (2011). Chemistry Review(s). Retrieved from [Link]

- Shankar, G., et al. (2018). Rufinamide: Crystal structure elucidation and solid state characterization. Journal of Pharmaceutical and Biomedical Analysis, 150, 246-254.

-

Ascentus Organics Pvt. Ltd. (n.d.). 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). PubChem CID 10014469. Retrieved from [Link]

- Wu, S.-N., et al. (2020). Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents. International Journal of Molecular Sciences, 21(15), 5488.

- Varma, M., et al. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics (pp. 309-335). Elsevier.

- Ajinomoto Co., Inc. (2010). Process for the preparation of rufinamide.

- Anderson, K. W., et al. (2015). An efficient synthesis of rufinamide, an antiepileptic drug. Organic & Biomolecular Chemistry, 13(31), 8468-8471.

-

JoVE. (2022). Protein Crystallization For X-ray Crystallography l Protocol Preview [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Rufinamide | Na+ channel Blocker | Hello Bio [hellobio.com]

- 2. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Biological Activity of Methyl 3-[4-(aminomethyl)phenyl]propionate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of the novel chemical entity, Methyl 3-[4-(aminomethyl)phenyl]propionate. In the absence of established biological data for this specific molecule, this document outlines a strategic, multi-tiered approach, commencing with in silico predictions to formulate initial hypotheses, followed by a detailed roadmap for in vitro and in vivo characterization. This guide is designed to be a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale for each step of the investigative process. The overarching goal is to equip researchers with the necessary tools to thoroughly profile the compound's bioactivity, from initial hit identification to preclinical assessment, thereby enabling an informed evaluation of its therapeutic potential.

Introduction: The Rationale for Investigation

The phenylpropionate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Similarly, the presence of an aminomethylphenyl group can confer specific binding properties and pharmacokinetic characteristics. The combination of these moieties in this compound presents an intriguing, yet uncharacterized, molecule with the potential for diverse biological activities. This guide provides a systematic approach to unlock this potential, structured to maximize data generation while conserving resources.

The investigative workflow is designed to be iterative, with findings from each stage informing the direction of subsequent experiments. We will begin with a computational assessment to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This in silico analysis will guide the selection of a panel of initial in vitro assays. Promising results from these primary screens will then be validated and expanded upon in secondary and tertiary assays, culminating in preliminary in vivo toxicity and pharmacokinetic studies.

Phase I: Hypothesis Generation through In Silico Profiling

The initial phase of our investigation will leverage computational tools to build a preliminary profile of this compound. This cost-effective approach allows us to generate data-driven hypotheses about the compound's potential biological targets and drug-like properties.

Structural Similarity and Pharmacophore Modeling

A critical first step is to assess the structural similarity of our target molecule to known drugs and bioactive compounds.[1] This can be achieved using Tanimoto similarity indices and pharmacophore modeling.[2][3][4][5][6] A pharmacophore model identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By comparing the pharmacophore of this compound to databases of known pharmacophores, we can predict potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Target Prediction

QSAR models can be employed to predict a range of biological activities based on the molecule's physicochemical properties.[7] These models are built on large datasets of compounds with known activities and can provide probabilistic assessments of potential targets. Additionally, reverse docking or "target fishing" algorithms can screen the compound's structure against a library of protein binding sites to identify potential molecular targets.[8]

In Silico ADMET Prediction

Early assessment of a compound's potential pharmacokinetic and toxicity profile is crucial. In silico ADMET prediction tools can estimate properties such as:

-

Absorption: Oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate potential.

-

Distribution: Plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Prediction of major sites of metabolism by cytochrome P450 enzymes.[5]

-

Excretion: Likelihood of renal or hepatic clearance.

-

Toxicity: Predictions of potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

These in silico predictions will guide the design of subsequent in vitro and in vivo studies and help to identify potential liabilities early in the development process.

Phase II: In Vitro Characterization – A Tiered Approach

The in vitro testing phase is designed to experimentally validate the in silico hypotheses and to broadly profile the biological activity of this compound. A tiered approach is recommended to efficiently screen for a wide range of activities.

Tier 1: Foundational Assays

This initial tier of experiments aims to establish the compound's basic cellular effects and to identify a suitable concentration range for further testing.

A plausible synthetic route involves the esterification of the corresponding carboxylic acid.

Proposed Synthesis Protocol:

-

Reaction Setup: To a solution of 3-[4-(aminomethyl)phenyl]propanoic acid in anhydrous methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).[9][10][11][12][13]

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the esterification to completion.[9] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

It is essential to determine the compound's inherent cytotoxicity to distinguish between targeted biological effects and non-specific toxicity. This is typically assessed across a panel of cell lines representing different tissue types (e.g., a cancer cell line panel and a non-cancerous cell line).

Experimental Protocol: MTT/XTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for a specified period to allow for the formation of formazan.

-

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).[14][15][16][17]

Tier 2: Target-Based and Phenotypic Screening

Based on the in silico predictions and the cytotoxicity profile, a panel of more specific assays should be conducted.

Given that many small molecule drugs target kinases, a broad kinase panel screen is a valuable early assessment.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and ATP.

-

Compound Addition: Add this compound at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for phosphorylation.

-

Detection: Detect the amount of phosphorylated substrate using a suitable method (e.g., radioactivity, fluorescence, or luminescence).

-

Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

G-protein coupled receptors (GPCRs) are another major class of drug targets.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.[18]

-

Binding Reaction: Incubate the membranes with a known radioligand for the target GPCR and varying concentrations of this compound.[19][20][21][22]

-

Separation: Separate the bound and free radioligand by rapid filtration.[22]

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Ki).

Experimental Protocol: cAMP Functional Assay

-

Cell Culture: Use cells expressing the target Gs or Gi-coupled GPCR.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).[23][24][25][26][27]

-

Data Analysis: Determine the effect of the compound on cAMP production and calculate the EC50 (for agonists) or IC50 (for antagonists).[14][15][16][17]

Experimental Protocol: Calcium Flux Assay

-

Cell Loading: Load cells expressing the target Gq-coupled GPCR with a calcium-sensitive fluorescent dye.[28][29]

-

Compound Addition: Add this compound and measure the change in fluorescence over time using a fluorescence plate reader.[28][29][30][31][32]

-

Data Analysis: Quantify the increase in intracellular calcium and determine the EC50 for agonistic activity.[14][15][16][17]

Experimental Protocol: Automated Patch Clamp

-

Cell Preparation: Use cells expressing the ion channel of interest.

-

Electrophysiology: Use an automated patch-clamp system to measure ion channel currents in response to specific voltage protocols.

-

Compound Application: Apply this compound and record its effect on the ion channel currents.

-

Data Analysis: Determine the percentage of inhibition or activation of the ion channel and calculate the IC50 or EC50.

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain(s) of interest.

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for fungal growth.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.

Data Interpretation and Hit Validation

Interpreting high-throughput screening data requires careful consideration of factors such as assay variability and the identification of false positives.[33][34][35][36] A "hit" is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls). All hits should be re-tested to confirm their activity. Confirmed hits then progress to the "hit-to-lead" stage, where their potency, selectivity, and drug-like properties are further optimized.[8][37][38][39]

Phase III: Preclinical Profiling

Compounds that demonstrate promising and validated activity in vitro will proceed to preclinical evaluation, which includes in vitro ADME assays and preliminary in vivo studies.

In Vitro ADME Profiling

Experimental Protocol: Metabolic Stability Assay

-

Incubation: Incubate this compound with liver microsomes or hepatocytes.

-

Sampling: Take samples at various time points.

-

Analysis: Quantify the amount of remaining parent compound using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Experimental Protocol: Plasma Protein Binding

-

Equilibrium Dialysis: Place plasma and a solution of the compound in a dialysis chamber separated by a semi-permeable membrane.

-

Incubation: Allow the system to reach equilibrium.

-

Analysis: Measure the concentration of the compound in both the plasma and buffer chambers.

-

Data Analysis: Calculate the percentage of the compound bound to plasma proteins.

In Vivo Toxicology and Pharmacokinetics

Preliminary in vivo studies in rodents are essential to assess the compound's safety profile and how it behaves in a whole organism.

Study Design: Acute Toxicity Study

-

Animal Model: Typically conducted in mice or rats.

-

Dosing: Administer single, escalating doses of the compound via the intended clinical route (e.g., oral, intravenous).

-

Observation: Monitor the animals for signs of toxicity and mortality over a defined period (e.g., 14 days).

-

Endpoint: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity through gross and histopathological examination.

Study Design: Preliminary Pharmacokinetic Study

-

Animal Model: Typically conducted in mice or rats.

-

Dosing: Administer a single dose of the compound.

-

Blood Sampling: Collect blood samples at multiple time points.

-

Analysis: Measure the concentration of the compound in plasma using LC-MS/MS.

-

Data Analysis: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

Proposed Investigational Workflow

Caption: A tiered workflow for the biological characterization of a novel compound.

GPCR Functional Assay Decision Tree

Caption: Decision tree for selecting an appropriate GPCR functional assay.

Conclusion

The systematic investigation of a novel chemical entity such as this compound requires a logical and multi-faceted approach. This technical guide has provided a comprehensive roadmap, from initial in silico hypothesis generation to foundational in vitro screening and preliminary in vivo assessment. By following this structured workflow, researchers can efficiently and effectively characterize the biological activity of this compound, identify potential therapeutic applications, and uncover any liabilities early in the drug discovery process. The provided protocols and decision-making frameworks are intended to serve as a robust starting point for a thorough and scientifically rigorous evaluation.

References

- A. K. Basith, S., Manavalan, B., Shin, T. H., & Lee, G. (2018). In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents. Scientific reports, 8(1), 1-14.

- Attene-Ramos, M. S., Miller, N., Huang, R., Michael, S., Itkin, M., Kavlock, R. J., ... & Simeonov, A. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Neurotoxicology, 38, 103-111.

- Bylund, D. B. (2015). GPCR-radioligand binding assays. Current protocols in pharmacology, 70(1), 2-1.

- Clinton, R. O., & Laskowski, S. C. (1948). Process for the preparation of carboxylic acid methyl esters. Journal of the American Chemical Society, 70(9), 3135-3136.

- Cress, A. E. (2017). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. AZoLifeSciences.

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.

- Inan, S. Y., & Williams, M. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 11(4), 233-245.

- Khan, S., & Ali, A. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Current drug discovery technologies, 16(3), 321-331.

- Kuntz, I. D. (1992). Structure-based strategies for drug design and discovery. Science, 257(5073), 1078-1082.

- L'Etoile, N. (2009). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cells.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752.

-

NPTEL-NOC IITM. (2018, September 16). lecture 32 Pharmacophore modelling [Video]. YouTube. [Link]

-

Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Radin, N. S. (1966). Preparation of methyl esters. Journal of lipid research, 7(4), 572-574.

- Sisco, E., & Klepacki, J. (2019). Assessing the Structural and Pharmacological Similarity of Newly Identified Drugs of Abuse to Controlled Substances Using Public Health Assessment via Structural Evaluation. ACS chemical neuroscience, 10(10), 4259-4267.

-

GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]

-

Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

- Adeshina, I., Ogunlana, A. T., & Adedirin, O. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 10, 1083989.

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

- Scior, T., Bender, A., Tresadern, G., Medina-Franco, J. L., Martínez-Mayorga, K., & Langer, T. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

- Sakkiah, S., & Lee, K. W. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug design, development and therapy, 8, 2197.